molecular formula C14H14O3S B1478107 5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one CAS No. 1949836-81-0

5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one

Cat. No.: B1478107
CAS No.: 1949836-81-0
M. Wt: 262.33 g/mol
InChI Key: TYPURJHATSORJR-UHFFFAOYSA-N
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Description

5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C14H14O3S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytoprotective Antiulcer Activity

Compounds related to "5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one" have been synthesized and evaluated for their cytoprotective antiulcer activities. For instance, certain pyrimidine derivatives have shown potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rat models, indicating their potential for treating ulcerative conditions (Ikeda et al., 1996).

Radiosynthesis and Evaluation for Imaging

Derivatives of "this compound" have been radiolabeled and evaluated for their potential in imaging studies, specifically targeting cyclooxygenase enzymes by positron emission tomography (PET). However, the studies indicated substantial non-specific binding, suggesting that further modifications might be necessary for effective imaging applications (Fujisaki et al., 2005).

Obesity and Energy Metabolism

Research into the derivatives of xanthohumol, a compound related to "this compound", has shown promising results in the management of diet-induced obesity and insulin resistance in mouse models. These compounds, particularly a pyrazole derivative, have been found to induce energy expenditure and improve glucose tolerance, suggesting a novel approach to treating metabolic disorders (Paraiso et al., 2021).

Chemical Carcinogen Inhibitory Activity

Another study focused on the synthesis of 2-tert-butyl-4-hydroxyanisole, a compound structurally related to "this compound", demonstrated its inhibitory effects on chemically induced neoplasia, suggesting potential applications in cancer prevention or treatment (Lam et al., 1979).

Antihyperglycemic Agents

Research into pyrazolone derivatives has identified potent antihyperglycemic agents effective in diabetic mouse models, indicating potential applications in diabetes management. These studies underline the importance of structural modification in achieving desired therapeutic effects (Kees et al., 1996).

Properties

IUPAC Name

5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-3-5-12(6-4-10)18-9-11-7-13(15)14(16-2)8-17-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPURJHATSORJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.